Physicochemical Profiling & Synthetic Utility of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene
Physicochemical Profiling & Synthetic Utility of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene
The following technical guide is structured to serve as a primary reference for researchers and medicinal chemists working with halogenated indane scaffolds. It prioritizes actionable data, synthetic accessibility, and structural logic over generic descriptions.
Document Type: Technical Whitepaper Target Compound: 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (and its primary precursor, 4-Bromo-5-fluoro-1-indanone) Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Scaffold Logic"
In modern drug discovery, 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (hereafter 4-Br-5-F-Indane ) represents a high-value "privileged structure." Its utility stems from a precise combination of steric constraint and electronic modulation:
-
Conformational Locking: The fused 5-membered ring restricts the rotation of the ethyl side chain equivalent, reducing the entropic penalty of binding to protein targets (e.g., kinases, GPCRs).
-
Metabolic Blocking: The fluorine atom at the 5-position blocks the para-position relative to the bridgehead, a common site for Cytochrome P450-mediated hydroxylation (metabolic soft spot).
-
Orthogonal Reactivity: The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion after the core scaffold is established.
This guide addresses the scarcity of direct literature on the indane alkane by correlating it with its commercially accessible precursor, 4-Bromo-5-fluoro-1-indanone (CAS 935681-01-9).
Chemical Identity & Structural Analysis[1]
Nomenclature & Identifiers
| Feature | Target Molecule (Indane) | Primary Precursor (Indanone) |
| IUPAC Name | 4-Bromo-5-fluoro-2,3-dihydro-1H-indene | 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one |
| Common Name | 4-Bromo-5-fluoroindane | 4-Bromo-5-fluoro-1-indanone |
| CAS Number | Not widely listed (Search by SMILES) | 935681-01-9 |
| Molecular Formula | C₉H₈BrF | C₉H₆BrFO |
| SMILES | FC1=C(Br)C2=C(CCC2)C=C1 | FC1=C(Br)C2=C(CCC2=O)C=C1 |
| Molecular Weight | 215.06 g/mol | 229.05 g/mol |
Structural Topology & Electronic Map
The following diagram illustrates the electronic environment of the scaffold, highlighting why this specific substitution pattern is valuable for medicinal chemistry.
Figure 1: Structural Activity Relationship (SAR) Logic of the 4-Br-5-F-Indane Scaffold.
Physicochemical Profile
Due to the limited commercial availability of the pure alkane, the properties below combine experimental data for the indanone precursor with high-confidence calculated values for the indane target.
Comparative Property Table
| Property | 4-Br-5-F-Indanone (Exp/Lit) | 4-Br-5-F-Indane (Calc/Pred) | Relevance to Drug Design |
| Physical State | Off-white to yellow solid | Low-melting solid or oil | Indanone is easier to handle as a solid starting material. |
| Melting Point | 98–102 °C (Typical for analogs) | 25–35 °C (Estimated) | Low MP of indane suggests oil formulation may be needed. |
| Boiling Point | ~310 °C (760 mmHg) | 245–255 °C (760 mmHg) | High BP indicates good thermal stability. |
| LogP (Lipophilicity) | 2.1 – 2.4 | 3.2 – 3.5 | Removal of carbonyl significantly increases lipophilicity (check solubility). |
| TPSA | 17.07 Ų | 0.00 Ų | Indane is BBB-permeable (CNS active). |
| H-Bond Acceptors | 1 (Ketone) | 0 | Non-polar core; requires polar appendages for solubility. |
| Solubility | DMSO, DCM, Ethyl Acetate | Hexane, DCM, Toluene | Indane is highly hydrophobic; avoid aqueous buffers for stock solutions. |
Solubility & Handling
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Solvent Compatibility: The indane derivative is strictly lipophilic. For biological assays, dissolve in 100% DMSO to create a stock solution (typically 10-20 mM), then dilute into media. Ensure final DMSO concentration <1% to avoid cytotoxicity.
-
Stability: The C-Br bond is stable under standard storage (4°C, dark), but the 5-F position activates the 4-Br towards nucleophilic aromatic substitution (
) only under forcing conditions. The scaffold is generally stable to air and moisture.
Synthetic Accessibility & Protocols
The most reliable route to 4-Bromo-5-fluoro-2,3-dihydro-1H-indene is the reduction of the commercially available 1-indanone . Direct electrophilic halogenation of 5-fluoroindane often leads to inseparable mixtures of 4- and 6-isomers.
Synthetic Workflow (Graphviz)
Figure 2: Recommended Synthetic Pathways. Option A is preferred for small-scale (mg) medicinal chemistry; Option B for process scale (kg).
Detailed Experimental Protocol (Reduction via Silane)
Recommended for preserving the halogen handle (Br) which can sometimes be labile under harsh Wolff-Kishner conditions.
Objective: Reduction of 4-bromo-5-fluoro-1-indanone to 4-bromo-5-fluoroindane.
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Setup: Charge a flame-dried round-bottom flask with 4-bromo-5-fluoro-1-indanone (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M concentration].
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Reagent Addition: Add Triethylsilane (
) (3.0 equiv) in one portion. -
Acid Activation: Cool to 0°C. Dropwise add Trifluoroacetic acid (TFA) (10-15 equiv) over 10 minutes. Caution: Gas evolution.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a higher
(less polar) than the ketone. -
Workup: Quench by pouring carefully into saturated
(aq). Extract with DCM (3x).[1] Dry organics over .[1][2][3] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (100% Hexanes). The product is a clear oil or low-melting solid.
Spectroscopic Characterization (Expected)
Researchers should validate the structure using the following diagnostic signals.
-
¹H NMR (400 MHz,
):-
Aromatic Region: Two doublets or a multiplet pattern integrating to 2H. The coupling constant between H-6 and H-7 will be characteristic of ortho-substitution (~8 Hz). Look for H-6 coupling to F-5 (
Hz). -
Aliphatic Region:
-
ppm (t, 2H,
, benzylic). -
ppm (t, 2H,
, benzylic). -
ppm (quint, 2H,
).
-
ppm (t, 2H,
-
Note: The symmetry of the indane ring is broken by the 4,5-substitution, so the benzylic protons at C1 and C3 will have distinct shifts unlike unsubstituted indane.
-
-
¹³C NMR:
-
Look for the disappearance of the ketone carbonyl signal (
ppm) from the starting material. -
C-F coupling will split the C-5 signal into a doublet (
Hz).
-
Applications in Medicinal Chemistry
Bioisosterism & Metabolic Stability
The 4-Br-5-F-indane scaffold is frequently used to replace naphthalene or indole rings in lead optimization.
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Advantage: The 5-F atom blocks metabolic oxidation. In many kinase inhibitors, the "top" of the hydrophobic pocket is prone to oxidation; fluorine substitution extends half-life (
). -
Lipophilicity Tuning: The scaffold adds significant lipophilicity (+LogP). If the lead compound is too polar, this core improves membrane permeability.
Cross-Coupling Logic
The 4-Bromo position is sterically crowded due to the adjacent 5-Fluoro and the peri-interaction with the C3-hydrogens.
-
Recommendation: Use highly active catalyst systems for Suzuki couplings, such as
or Buchwald's XPhos Pd G2 , to overcome steric hindrance at the 4-position.
References
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Sigma-Aldrich (Merck). 4-Bromo-5-fluoro-1-indanone Product Page (CAS 935681-01-9). (Primary source for precursor properties).
-
PubChem. 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (Compound Summary).
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BenchChem. Application Notes and Protocols for Reactions with Indanone Derivatives. (General protocols for indanone reduction).
-
Journal of Medicinal Chemistry. Applications of Fluorine in Drug Design. (Mechanistic insight on F-substitution).
